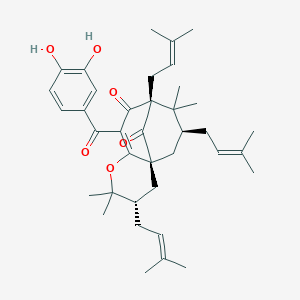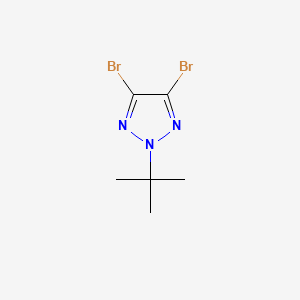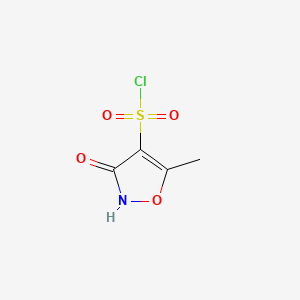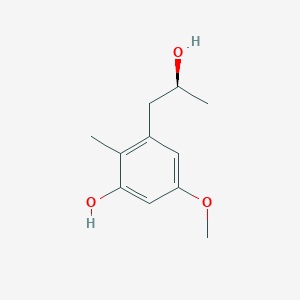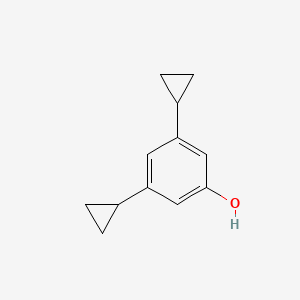
3,5-Dicyclopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyclopropylphenol: is an organic compound with the molecular formula C12H14O It is a derivative of phenol, where two cyclopropyl groups are attached to the 3rd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclopropyl halides react with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicyclopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3).
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
Chemistry: 3,5-Dicyclopropylphenol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phenolic compounds makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.
Mechanism of Action
The mechanism of action of 3,5-Dicyclopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
3,5-Dimethylphenol: Similar structure with methyl groups instead of cyclopropyl groups.
3,5-Di-tert-butylphenol: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness: 3,5-Dicyclopropylphenol is unique due to the presence of cyclopropyl groups, which introduce ring strain and influence the compound’s chemical behavior
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,5-dicyclopropylphenol |
InChI |
InChI=1S/C12H14O/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,13H,1-4H2 |
InChI Key |
SOKSCYJGQFCDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)




